An In-depth Technical Guide to 2-Fluoro-5-methylbenzamide (CAS No. 886500-04-5)
An In-depth Technical Guide to 2-Fluoro-5-methylbenzamide (CAS No. 886500-04-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzamide, a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, outlines a robust synthetic route from its commercially available precursor, 2-fluoro-5-methylbenzoic acid, and discusses its significant applications, particularly as an intermediate in the development of advanced pharmaceuticals. Safety protocols for handling this and structurally related compounds are also provided. This guide is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile compound.
Introduction
2-Fluoro-5-methylbenzamide, identified by the CAS number 886500-04-5, is an aromatic amide that has garnered increasing interest within the scientific community. Its structure, featuring a fluorine atom ortho to the amide group and a methyl group in the para position, imparts unique electronic properties and steric influences that are highly valuable in the design of complex organic molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and the pharmacokinetic profile of bioactive molecules, making fluorinated intermediates like 2-Fluoro-5-methylbenzamide particularly sought after in drug discovery.
This guide will delve into the essential technical aspects of 2-Fluoro-5-methylbenzamide, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While extensive experimental data for 2-Fluoro-5-methylbenzamide is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 886500-04-5 | [1] |
| Molecular Formula | C8H8FNO | [1] |
| Molecular Weight | 153.15 g/mol | [1] |
| IUPAC Name | 2-Fluoro-5-methylbenzamide | |
| SMILES | O=C(N)C1=CC(C)=CC=C1F | [1] |
| Predicted XlogP | 1.3 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically >95% | [1] |
Synthesis of 2-Fluoro-5-methylbenzamide
The most direct and logical synthetic route to 2-Fluoro-5-methylbenzamide is through the amidation of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid. This precursor is commercially available and provides a high-yielding pathway to the desired amide.
Synthetic Pathway Overview
The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source. A two-step, one-pot procedure is often employed, starting with the formation of an acid chloride, which is then subjected to ammonolysis.
Caption: Synthetic pathway for 2-Fluoro-5-methylbenzamide.
Detailed Experimental Protocol
The following protocol is a well-established method for the amidation of a carboxylic acid and is applicable for the synthesis of 2-Fluoro-5-methylbenzamide from 2-fluoro-5-methylbenzoic acid.
Materials:
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2-Fluoro-5-methylbenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ammonium hydroxide (NH₄OH) solution (concentrated)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Activation of the Carboxylic Acid:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-fluoro-5-methylbenzoic acid in anhydrous DCM or THF.
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Cool the solution in an ice bath.
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Slowly add 1.2 to 1.5 equivalents of thionyl chloride or oxalyl chloride via a dropping funnel. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
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Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Ammonolysis:
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Cool the reaction mixture containing the newly formed 2-fluoro-5-methylbenzoyl chloride in an ice bath.
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Slowly and carefully add an excess of concentrated ammonium hydroxide solution. This is an exothermic reaction, so the addition should be controlled to maintain a low temperature.
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Stir the biphasic mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.
-
-
Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Fluoro-5-methylbenzamide.
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Applications in Research and Development
The utility of 2-Fluoro-5-methylbenzamide lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The specific substitution pattern of this compound makes it an attractive building block for creating libraries of compounds for high-throughput screening.
Pharmaceutical Intermediates
Fluorinated benzamides are integral components of numerous approved drugs and clinical candidates. The 2-fluoro-N-methylbenzamide moiety, for instance, is a key structural feature in the second-generation nonsteroidal antiandrogen, Apalutamide, which is used in the treatment of prostate cancer.[3] While not identical, the structural similarity of 2-Fluoro-5-methylbenzamide suggests its potential as a precursor or analogue in the development of novel therapeutics, particularly in oncology and for other targets where specific interactions with a fluorinated aromatic ring are desired. The presence of the amide group provides a handle for further chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds.
The precursor, 2-fluoro-5-methylbenzoic acid, is known to be used in the synthesis of pyrimidinone derivatives for the treatment of chronic pain, highlighting the therapeutic potential of this structural class.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-5-methylbenzamide and its precursors.
Hazard Identification
Based on data for structurally similar compounds such as 2-fluorobenzamide, 2-Fluoro-5-methylbenzamide should be handled as a potential irritant.[5]
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Skin: May cause skin irritation.[5]
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Eyes: May cause serious eye irritation.[5]
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Inhalation: May cause respiratory tract irritation.[5]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7]
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
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Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of in accordance with local regulations.
Conclusion
2-Fluoro-5-methylbenzamide is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the desirable properties imparted by its fluoro- and methyl-substituted benzamide core make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will facilitate its effective and safe use in the laboratory and contribute to the advancement of chemical and pharmaceutical research.
References
-
PubChemLite. (n.d.). 5-fluoro-2-methylbenzamide (C8H8FNO). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
-
Wikipedia. (2023). Apalutamide. Retrieved from [Link]
Sources
- 1. CAS:886500-04-5, 2-Fluoro-5-methylbenzamide-毕得医药 [bidepharm.com]
- 2. PubChemLite - 5-fluoro-2-methylbenzamide (C8H8FNO) [pubchemlite.lcsb.uni.lu]
- 3. Apalutamide - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
